Dysprosium magnesium pentanitrate
Description
Contextualization of Dysprosium(III) in Lanthanide Research
Dysprosium(III), a member of the lanthanide series, has garnered significant attention in the field of coordination chemistry. The unique electronic configuration of the Dy(III) ion, with its large number of unpaired 4f electrons and significant orbital angular momentum, gives rise to fascinating magnetic and luminescent properties. acs.orgnih.gov This has positioned dysprosium at the forefront of research into the development of advanced materials, particularly in the realm of single-molecule magnets (SMMs). acs.orgnih.govrsc.orgnih.govfigshare.com SMMs are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnetic materials, and hold promise for applications in high-density data storage and quantum computing. The high magnetic anisotropy of the Dy(III) ion is a key factor in achieving the large energy barrier for magnetization reversal required for SMM behavior. acs.orgnih.gov
Beyond its magnetic applications, dysprosium complexes are also explored for their luminescent properties. umons.ac.beresearchgate.netionicviper.orgfrontiersin.org The characteristic sharp emission bands of Dy(III) in the visible and near-infrared regions, arising from f-f electronic transitions, make these compounds suitable for use in lighting devices, sensors, and biological imaging. umons.ac.beresearchgate.netionicviper.orgfrontiersin.org The coordination environment around the Dy(III) ion plays a crucial role in modulating both its magnetic and luminescent behavior, making the study of its coordination complexes an active area of investigation.
Significance of Nitrate (B79036) Ligands in Coordination Chemistry
Nitrate ions (NO₃⁻) are versatile ligands in coordination chemistry due to their ability to coordinate to metal ions in several different modes, including monodentate, bidentate, and bridging fashions. This versatility allows for the formation of a wide variety of coordination complexes with diverse structures and properties. In lanthanide chemistry, nitrate ligands are particularly significant. The relatively small size and high charge density of lanthanide ions favor coordination with oxygen-donor ligands like nitrate.
Rationale for Investigating Dysprosium Magnesium Pentanitrate Systems and Related Derivatives
The investigation of this compound systems is driven by the desire to create novel materials with enhanced magnetic and luminescent properties. The "pentanitrate" designation suggests a high coordination number for the dysprosium ion, which is typical for lanthanides and can lead to specific coordination geometries that favor high magnetic anisotropy. The inclusion of a secondary metal ion, such as magnesium, can serve several purposes.
Firstly, magnesium ions can act as a structural template, influencing the crystallization process and leading to the formation of specific crystal lattices. This can help in isolating discrete molecular units and preventing strong intermolecular magnetic interactions that can be detrimental to SMM behavior. Secondly, the presence of a diamagnetic ion like Mg²⁺ can be used to magnetically dilute the dysprosium centers. This is a common strategy in the study of SMMs to probe the magnetic behavior of individual molecules without the interference of intermolecular interactions.
Furthermore, the systematic study of related derivatives, where the ligands or counter-ions are varied, allows for a deeper understanding of the structure-property relationships in these systems. By making small, controlled changes to the molecular structure, researchers can tune the magnetic anisotropy, the energy barrier for magnetization reversal, and the luminescent emission of the dysprosium centers. This knowledge is crucial for the rational design of new functional materials based on dysprosium and other lanthanides.
Structure
2D Structure
Properties
CAS No. |
93918-71-9 |
|---|---|
Molecular Formula |
DyMgN5O15 |
Molecular Weight |
496.83 g/mol |
IUPAC Name |
magnesium;dysprosium(3+);pentanitrate |
InChI |
InChI=1S/Dy.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 |
InChI Key |
APNLHUCUKXRYRB-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Dy+3] |
Related CAS |
10143-38-1 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Techniques
Solution-Based Synthesis Approaches
Solution-based synthesis methods are widely employed for the preparation of dysprosium magnesium nitrate (B79036) due to the solubility of the precursor salts in aqueous media. These techniques offer excellent control over stoichiometry and can lead to the formation of high-purity crystalline products.
Hydrothermal Synthesis Protocols
Hydrothermal synthesis is a powerful technique that utilizes water at elevated temperatures and pressures to facilitate the dissolution and recrystallization of materials that are sparingly soluble under ambient conditions. researchgate.netresearchgate.netrsc.orgmdpi.comsci-hub.box For the synthesis of dysprosium magnesium nitrate, a hypothetical hydrothermal protocol would involve the following steps:
Precursor Preparation: Aqueous solutions of dysprosium nitrate (Dy(NO₃)₃) and magnesium nitrate (Mg(NO₃)₂) are prepared in a stoichiometric ratio. The precise concentrations would be a critical parameter to control the formation of the desired double salt phase.
Reaction Setup: The precursor solutions are mixed and sealed in a Teflon-lined stainless-steel autoclave. The pH of the solution may be adjusted to influence the hydrolysis and precipitation processes.
Heating and Reaction: The autoclave is heated to a specific temperature, typically in the range of 100-250 °C, and maintained for a set duration, which could range from several hours to days. The elevated temperature and pressure promote the interaction between the dysprosium and magnesium nitrate species, leading to the formation of the double nitrate.
Cooling and Product Recovery: The autoclave is cooled down to room temperature, and the resulting solid product is collected by filtration, washed with deionized water to remove any unreacted precursors, and dried.
Slow Evaporation and Solution Growth Methods
The slow evaporation method is a straightforward and effective technique for growing single crystals of soluble salts. This method relies on the gradual increase in the concentration of a saturated solution, leading to the controlled precipitation of the crystalline solid. A detailed procedure for the synthesis of dysprosium nitrate pentahydrate, a related compound, provides a strong basis for the synthesis of the double salt. youtube.com
A typical procedure for growing dysprosium magnesium pentanitrate crystals via slow evaporation would involve:
Preparation of a Saturated Solution: A solution is prepared by dissolving stoichiometric amounts of dysprosium nitrate and magnesium nitrate in deionized water. For instance, dysprosium metal can be reacted with nitric acid to produce dysprosium nitrate in solution. youtube.com Similarly, magnesium oxide or carbonate can be reacted with nitric acid to obtain a magnesium nitrate solution. google.com The two solutions can then be mixed in the desired molar ratio.
Controlled Evaporation: The resulting solution is placed in a vessel that allows for slow and controlled evaporation of the solvent. This can be achieved by leaving the container partially covered or by placing it in a desiccator containing a drying agent. youtube.com The slow removal of the solvent leads to the gradual supersaturation of the solution and the subsequent nucleation and growth of crystals.
Crystal Harvesting: Once crystals of a suitable size have formed, they are carefully harvested from the solution, washed with a small amount of cold solvent to remove any residual mother liquor, and dried.
A study on the synthesis of a similar double nitrate, [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, utilized the slow evaporation of a nitric acid solution containing the respective metal oxides to obtain large, high-quality single crystals. researchgate.net This suggests that starting with dysprosium oxide and magnesium oxide in nitric acid could also be a viable route for the synthesis of this compound.
| Parameter | Description |
| Solvent | Deionized water is the most common solvent due to the high solubility of nitrate salts. sci-hub.boxwikipedia.org |
| Starting Materials | High-purity dysprosium nitrate (or dysprosium oxide/metal reacted with nitric acid) and magnesium nitrate (or magnesium oxide/carbonate reacted with nitric acid). youtube.comgoogle.comresearchgate.net |
| Stoichiometry | The molar ratio of dysprosium nitrate to magnesium nitrate in the solution is crucial for the formation of the double salt. |
| Temperature | Typically performed at or slightly above room temperature to control the evaporation rate. |
| Environment | The solution should be kept in a dust-free and vibration-free environment to promote the growth of well-defined crystals. |
Table 1: Key Parameters for Slow Evaporation Synthesis
Controlled Crystallization Parameters for Single Crystal Formation
The formation of large, high-quality single crystals is often desirable for detailed structural analysis and for certain applications. The control of crystallization parameters is paramount to achieving this goal. Key parameters include:
Supersaturation: The level of supersaturation of the solution directly influences the nucleation and growth rates. A low degree of supersaturation is generally preferred for the growth of a small number of large crystals, while high supersaturation can lead to the rapid formation of many small crystals.
Temperature Control: A stable temperature is crucial for maintaining a constant rate of evaporation and, consequently, a controlled level of supersaturation. Temperature gradients within the solution should also be minimized to prevent the formation of imperfections in the crystal lattice.
Purity of Starting Materials: The presence of impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects. Therefore, high-purity precursors are essential.
Solvent System: The choice of solvent can affect the solubility of the compound and the crystal habit. While water is the most common solvent for nitrates, the addition of other miscible solvents could be explored to modify the crystallization process.
Seed Crystals: Introducing a small, well-formed crystal (a seed crystal) into a slightly supersaturated solution can promote the growth of a single large crystal by providing a template for further deposition of material.
Solid-State Reaction Pathways
Solid-state reactions, which involve the reaction of solid reactants at elevated temperatures, are another potential route for the synthesis of this compound, particularly for producing the anhydrous form of the compound or for creating mixed metal oxides from the nitrate precursors. louisville.edu This method typically involves the intimate mixing of powdered reactants followed by heating to high temperatures to allow for diffusion and reaction to occur in the solid state. berkeley.edu
A possible solid-state approach for synthesizing a mixed oxide from dysprosium and magnesium nitrates would involve:
Precursor Mixing: Finely powdered dysprosium nitrate and magnesium nitrate are intimately mixed in the desired stoichiometric ratio. This can be achieved through mechanical grinding or ball milling.
Calcination: The mixture is heated in a furnace at a specific temperature for a prolonged period. The temperature and duration are critical parameters that depend on the reactivity of the precursors and the desired final product. The thermal decomposition of the nitrates leads to the formation of the corresponding oxides. researcher.lifechemguide.co.uk
Intermediate Phases: It is possible that intermediate phases or mixed oxides are formed during the heating process. The reaction pathway can be complex and may involve several steps.
While solid-state reactions are common for the synthesis of oxides, their application to directly form a stable this compound double salt is less documented. The high temperatures required would likely lead to the decomposition of the nitrate groups. researcher.lifechemguide.co.uk
| Parameter | Description |
| Reactants | High-purity, finely powdered dysprosium nitrate and magnesium nitrate. |
| Mixing | Homogeneous mixing is crucial for ensuring a complete reaction. |
| Temperature | The reaction temperature must be carefully controlled to drive the reaction without causing unwanted decomposition. |
| Atmosphere | The reaction can be carried out in air or in a controlled atmosphere (e.g., inert gas) to prevent side reactions. |
| Duration | The heating time can range from several hours to days to ensure the reaction goes to completion. |
Table 2: Key Parameters for Solid-State Reaction
Crystallographic and Structural Elucidation
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction has been the cornerstone in elucidating the intricate three-dimensional structure of lanthanide magnesium nitrates. This technique provides definitive information on the unit cell dimensions, symmetry, atomic coordinates, and bonding, which are crucial for understanding the material's properties.
Determination of Unit Cell Parameters and Space Group Symmetry
Based on single-crystal X-ray diffraction studies of isostructural compounds like cerium magnesium nitrate (B79036) (Ce₂Mg₃(NO₃)₁₂·24H₂O), the dysprosium analogue is expected to crystallize in the trigonal crystal system with the rhombohedral space group R (space group No. 148). researchgate.net This centrosymmetric space group imposes specific symmetry constraints on the atomic positions within the crystal lattice.
The unit cell parameters for the hexagonal setting of the isostructural cerium compound are reported as:
a = 11.004(6) Å
c = 34.592(12) Å
For the rhombohedral setting, the parameters are:
a = 13.172(3) Å
α = 49.29°
It is anticipated that the unit cell parameters for dysprosium magnesium nitrate would be very similar, with minor variations due to the lanthanide contraction, which would lead to a slightly smaller unit cell volume.
Interactive Data Table: Unit Cell Parameters of Isostructural Lanthanide Magnesium Nitrates
| Compound | Crystal System | Space Group | a (Å) | c (Å) | α (°) |
| Ce₂Mg₃(NO₃)₁₂·24H₂O (Hexagonal) | Trigonal | R | 11.004(6) | 34.592(12) | 90 |
| La₂Mg₃(NO₃)₁₂·24H₂O (Rhombohedral) | Trigonal | R | 13.172(3) | - | 49.29 |
Atomic Coordination Environment of Dysprosium(III) and Magnesium(II) Centers
The crystal structure reveals distinct coordination environments for the metal ions:
Dysprosium(III) Ion: The Dy³⁺ ion is situated on a threefold rotation axis and is surrounded by twelve oxygen atoms originating from six bidentate nitrate groups. researchgate.net These oxygen atoms form a coordination polyhedron that can be described as a distorted icosahedron. The high coordination number of 12 is characteristic for larger lanthanide ions.
Magnesium(II) Ions: There are two crystallographically distinct magnesium(II) ions in the structure. researchgate.net
One Mg²⁺ ion is located at the center of symmetry.
Analysis of Interatomic Distances and Bond Angles
Detailed analysis of the interatomic distances provides insights into the nature of the chemical bonds within the crystal.
Dy-O Bonds: In the isostructural cerium compound, the average Ce-O bond distance to the nitrate oxygens is 2.64 Å. researchgate.net For the dysprosium analogue, this distance is expected to be slightly shorter due to the smaller ionic radius of Dy³⁺ compared to Ce³⁺.
Mg-O Bonds: The Mg-O distances within the [Mg(H₂O)₆]²⁺ octahedra are more uniform, with an average distance of approximately 2.07 Å in the cerium compound. researchgate.net
N-O Bonds: The bond lengths within the nitrate ions are typically around 1.26 Å, consistent with delocalized π-bonding. researchgate.net
The bond angles around the metal centers define the geometry of the coordination polyhedra. The O-Mg-O angles in the [Mg(H₂O)₆]²⁺ units are close to the ideal octahedral values of 90° and 180°. The coordination geometry around the Dy³⁺ ion is more complex due to the constraints of the bidentate nitrate ligands.
Elucidation of Supramolecular Interactions and Crystal Packing Motifs
The crystal packing is dominated by an extensive network of hydrogen bonds. The hydrated magnesium octahedra, [Mg(H₂O)₆]²⁺, and the uncoordinated water molecules act as hydrogen bond donors, while the oxygen atoms of the nitrate groups and water molecules serve as acceptors. This intricate hydrogen-bonding network links the [Dy(NO₃)₆]³⁻ and [Mg(H₂O)₆]²⁺ complexes into a stable three-dimensional supramolecular architecture. Notably, about one-fourth of the water molecules are not directly coordinated to any metal cation but are held in the lattice through hydrogen bonds. researchgate.net
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a valuable tool for routine phase identification and for the refinement of lattice parameters. The PXRD pattern of a microcrystalline sample of dysprosium magnesium nitrate would exhibit a characteristic set of diffraction peaks. The positions and intensities of these peaks are a fingerprint of the crystal structure. For isostructural compounds, the powder patterns will be very similar, with slight shifts in the peak positions corresponding to the differences in their unit cell dimensions. Standard reference patterns for related nitrate compounds are available in diffraction databases. nist.govgovinfo.govnist.gov
Advanced Diffraction Techniques (e.g., Neutron Diffraction for Light Atom Localization, if applicable)
While X-ray diffraction is excellent for locating heavier atoms like dysprosium, neutron diffraction offers a significant advantage in precisely determining the positions of light atoms, particularly hydrogen. A neutron diffraction study on a single crystal of deuterated lanthanum magnesium nitrate, La₂Mg₃(NO₃)₁₂·24D₂O, has been performed to accurately locate the deuterium (B1214612) atoms. This study provided a detailed picture of the hydrogen-bonding network, revealing that most hydrogen atoms are involved in strong, linear hydrogen bonds, while some participate in weaker, bifurcated interactions. Such detailed information is crucial for a complete understanding of the structural stability and properties of these hydrated double salts.
Spectroscopic Characterization Techniques
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and bonding within dysprosium magnesium pentanitrate. It allows for the detailed characterization of the nitrate (B79036) ligands, the metal-ligand bonds, and the role of any solvent molecules.
The nitrate ion (NO₃⁻), belonging to the D₃h point group in its free state, exhibits four fundamental vibrational modes. However, upon coordination to a metal ion, its symmetry is lowered, leading to changes in the number and frequency of the observed vibrational bands. The nitrate ligand can coordinate to metal centers in several ways, most commonly as a monodentate or a bidentate ligand. ornl.govnih.gov These different coordination modes are distinguishable by the shifts in the vibrational frequencies, particularly the stretching modes.
In lanthanide complexes, nitrate most commonly adopts a bidentate coordination mode. ornl.gov The number and relative energies of combination bands in the 1700–1800 cm⁻¹ region of the infrared spectrum can also serve as a diagnostic tool to distinguish coordination modes and probe the strength of the metal-nitrate interaction. cdnsciencepub.com The splitting of the asymmetric stretching mode (ν₃) is a key indicator of the coordination mode. Asymmetric solvation or coordination lifts the degeneracy of this mode, resulting in two distinct bands. researchgate.netberkeley.edu
Table 1: Typical Vibrational Frequencies (cm⁻¹) for Nitrate Ligand Modes
| Vibrational Mode | Free Ion (D₃h) | Monodentate (C₂v) | Bidentate (C₂v) |
|---|---|---|---|
| ν₁(A₁') - Sym. Stretch | ~1050 | ν₁(A₁) ~1025-1050 | ν₁(A₁) ~1020-1035 |
| ν₂(A₂") - Out-of-plane bend | ~830 | ν₅(B₂) ~810-830 | ν₅(B₂) ~800-815 |
| ν₃(E') - Asym. Stretch | ~1390 | ν₄(B₁) ~1480-1530ν₁(A₁) ~1250-1290 | ν₄(B₁) ~1480-1530ν₁(A₁) ~1260-1300 |
The direct bonding between the metal ions (Dy³⁺ and Mg²⁺) and the ligands (nitrate and water) gives rise to low-frequency vibrational modes, typically observed below 500 cm⁻¹. These bands provide direct evidence of coordination and can offer insights into the strength of the metal-ligand bonds.
Dysprosium-Ligand Bonding: The vibrations corresponding to the Dy-O bonds are expected in the far-infrared region. Theoretical studies on lanthanide complexes show that normal modes involving the distortion of the first coordination sphere typically fall in the 0-500 cm⁻¹ range. smu.edu For dysprosium(III) coordinated by oxygen-donating ligands, such as in dysprosium monoxide or other complexes, these stretching vibrations are characteristic. rsc.orgresearchgate.net The Dy-O stretching frequencies are influenced by the coordination number and the nature of the ligand. For instance, in copper nitrate complexes, an increase in the covalency of the metal-nitrate bond leads to a shift in the metal-oxygen stretching vibration to higher energy. rsc.org
Magnesium-Ligand Bonding: The interaction between the magnesium ion and its coordinating ligands, typically water molecules in a hydrated salt, can also be identified. Studies on hydrated magnesium ions and their complexes show characteristic Mg-O stretching vibrations. oup.com For example, in hexa-ammine magnesium chloride, the Mg-N bond has a high force constant, and similar principles apply to Mg-O bonds in hydrated species. Infrared photodissociation spectroscopy of Mg⁺-ligand complexes has been used to determine metal-ligand binding energies and structures. scilit.comnih.gov
Table 2: Expected Metal-Ligand Vibrational Frequencies (cm⁻¹)
| Bond | Expected Frequency Range (cm⁻¹) |
|---|---|
| Dy-O (Nitrate/Water) | 150 - 450 |
Note: These are approximate ranges and can be influenced by the full crystal structure and isotopic substitution.
In hydrated double salts like this compound, water molecules are often present, either coordinated directly to the metal ions or as water of crystallization. The vibrational modes of these water molecules are distinct from those of bulk water.
Coordinated water typically exhibits three main vibrational modes:
Symmetric and Asymmetric O-H Stretching (ν₁, ν₃): These appear in the 3200-3550 cm⁻¹ region, generally at a lower frequency than in free water due to the weakening of the O-H bond upon coordination to the metal ion. Broad bands in this region are indicative of hydrogen bonding. researchgate.net
H-O-H Bending (ν₂): This mode is usually observed around 1600-1630 cm⁻¹, often shifted slightly from the ~1595 cm⁻¹ value for free water. researchgate.net
Librational Modes: These restricted rotational motions (rocking, wagging, twisting) of the coordinated water molecule occur at lower frequencies (typically 300-900 cm⁻¹) and can sometimes overlap with other ligand or metal-ligand modes.
Electronic Absorption Spectroscopy (UV-Vis-NIR)
Electronic absorption spectroscopy provides information about the electronic energy levels of the dysprosium(III) ion. The spectra are characterized by sharp, low-intensity peaks corresponding to transitions within the 4f electron shell, and potentially broader, more intense bands from charge transfer phenomena.
The dysprosium(III) ion has a [Xe]4f⁹ electronic configuration. Its absorption spectrum in the UV, visible, and near-infrared (NIR) regions is dominated by Laporte-forbidden f-f transitions. These transitions originate from the ⁶H₁₅/₂ ground state to various excited J-states. While forbidden, they become partially allowed through vibronic coupling or mixing of electronic states due to the ligand field, resulting in characteristically sharp but weak absorption bands. mdpi.com
The positions of these bands are relatively insensitive to the ligand environment, although subtle shifts and splitting can provide information about the symmetry of the coordination site. Spectroscopic studies of various dysprosium-doped materials and complexes have well-documented these transitions. researchgate.net
Table 3: Major f-f Electronic Transitions for Dysprosium(III)
| Transition (from ⁶H₁₅/₂) | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) | Region |
|---|---|---|---|
| ⁶H₁₁/₂ | ~1700 | ~5,880 | NIR |
| ⁶H₉/₂, ⁶F₁₁/₂ | ~1300 | ~7,690 | NIR |
| ⁶F₉/₂, ⁶H₇/₂ | ~1100 | ~9,090 | NIR |
| ⁶F₇/₂ | ~900 | ~11,110 | NIR |
| ⁶F₅/₂ | ~800 | ~12,500 | NIR |
| ⁶F₃/₂ | ~750 | ~13,330 | Vis |
| ⁴F₉/₂ | ~475 | ~21,050 | Vis |
| ⁴I₁₅/₂ | ~450 | ~22,220 | Vis |
| ⁴G₁₁/₂ | ~425 | ~23,530 | Vis |
| ⁴M₂₁/₂, ⁶P₇/₂ | ~390 | ~25,640 | UV |
| ⁴I₁₃/₂, ⁴F₇/₂ | ~365 | ~27,400 | UV |
Source: Adapted from literature on Dy(III) spectroscopy. mdpi.comresearchgate.net
In addition to the sharp f-f transitions, broader and much more intense absorption bands may appear, typically in the ultraviolet region. These are assigned to ligand-to-metal charge transfer (LMCT) transitions. For a nitrate ligand, this would involve the transfer of an electron from a filled p-orbital on the oxygen atom of the nitrate to an empty orbital on the dysprosium(III) ion (e.g., a 5d or 6s orbital).
These LMCT bands are generally located at high energies for lanthanide(III) ions due to their low tendency to be reduced. In dysprosium complexes, these bands can sometimes be observed in the UV region, potentially overlapping with the higher energy f-f transitions. acs.org The position and intensity of an LMCT band are highly sensitive to the nature of the ligand and the metal ion, providing insight into the electronic interaction between them. Their observation in the spectrum of this compound would confirm the covalent contribution to the dysprosium-nitrate bonding.
Research on "this compound" Inconclusive
Following a comprehensive search of publicly available scientific literature, no specific research or data could be found for the chemical compound "this compound" or its likely chemical formula, DyMg(NO₃)₅. Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided.
The search for spectroscopic characterization, crystal field analysis, and photoluminescence properties—as specified in the query—yielded no results for this particular compound. While extensive research exists on the spectroscopic properties of the dysprosium(III) ion in various other host materials, such as silicates, hydrides, and other organic complexes, the explicit instruction to focus solely on "this compound" prevents the use of this data. nih.govresearchgate.netaps.orgnih.govacs.org
Scientific literature does describe a class of related compounds known as rare-earth double nitrates, which often include magnesium. For instance, compounds like Neodymium Magnesium Nitrate (Nd₂Mg₃(NO₃)₁₂·24H₂O) have been studied for their crystal field effects. aip.org In these structures, the rare-earth ion is situated in a site of specific crystallographic symmetry, which influences its electronic energy levels. aip.org However, without specific studies on the dysprosium-magnesium-pentanitrate system, any discussion of its properties would be speculative and fall outside the required scope.
Similarly, investigations into energy transfer mechanisms involving dysprosium are common, detailing processes like ligand-to-dysprosium energy transfer and interactions between adjacent dysprosium ions. nih.govnih.govresearchgate.net These studies are crucial for understanding the luminescence of dysprosium-containing materials but are specific to the host lattice in which the dysprosium ion is embedded.
Given the absence of published findings for "this compound," the creation of an article with detailed research findings and data tables as requested cannot be fulfilled.
Investigation of Energy Transfer Pathways
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a direct probe of the magnetic properties of paramagnetic species, such as the Dy³⁺ ion (a 4f⁹ ion with a ⁶H₁₅/₂ ground state).
In the solid state, the crystal field created by the surrounding ligands lifts the (2J+1)-fold degeneracy of the ⁶H₁₅/₂ ground state into a series of Kramers doublets. The EPR spectrum of a Dy³⁺ ion is typically observed at very low temperatures to populate the lowest-lying Kramers doublet and to ensure long enough spin-lattice relaxation times. The spectrum is characterized by the effective g-tensor, which describes the anisotropy of the interaction between the electron spin and the external magnetic field. For a trigonal Dy³⁺ center in a La₂Mg₃(NO₃)₁₂·24H₂O crystal, the ground state has been identified as a Kramers doublet. researchgate.net
The g-tensor of the Dy³⁺ ion is highly anisotropic, reflecting the low symmetry of the coordination environment. For a trigonal site, the g-tensor is axial, with components g∥ (parallel to the principal symmetry axis) and g⊥ (perpendicular to the axis). The experimental g-values provide a stringent test for any theoretical model of the crystal field.
In a study of Dy³⁺ doped into La₂Mg₃(NO₃)₁₂·24H₂O, the EPR parameters for the trigonal Dy³⁺ center were determined. researchgate.net These values are presented in the table below.
| Parameter | Experimental Value | Calculated Value |
| g∥ | 1.656(3) | 1.658 |
| g⊥ | 9.088(9) | 9.087 |
| A∥ (¹⁶¹Dy) | 68.2(5) x 10⁻⁴ cm⁻¹ | 68.1 x 10⁻⁴ cm⁻¹ |
| A⊥ (¹⁶¹Dy) | 486(4) x 10⁻⁴ cm⁻¹ | 485.8 x 10⁻⁴ cm⁻¹ |
| A∥ (¹⁶³Dy) | 95.6(7) x 10⁻⁴ cm⁻¹ | 95.4 x 10⁻⁴ cm⁻¹ |
| A⊥ (¹⁶³Dy) | 680(6) x 10⁻⁴ cm⁻¹ | 679.9 x 10⁻⁴ cm⁻¹ |
| Table 1: Experimental and calculated EPR parameters for the trigonal Dy³⁺ center in La₂Mg₃(NO₃)₁₂·24H₂O. The hyperfine parameters (A) are given for the two magnetic isotopes of dysprosium. researchgate.net |
The large anisotropy with g⊥ >> g∥ is characteristic of a ground doublet that is predominantly composed of |±J, m_J> states with high |m_J| values. The crystal field parameters derived from fitting the experimental g-values provide a quantitative description of the electrostatic environment of the Dy³⁺ ion.
The interaction of the electron spins with the lattice vibrations (phonons) governs the spin-lattice relaxation time (T₁). For lanthanide ions, especially non-S-state ions like Dy³⁺, these relaxation times are typically very short, necessitating low temperatures for EPR measurements. The primary mechanisms for spin-lattice relaxation in Dy³⁺ are the direct, Raman, and Orbach processes.
Direct Process: A spin flips with the emission or absorption of a single phonon of the same energy as the Zeeman splitting. The relaxation rate is proportional to the temperature (T).
Raman Process: A spin flip occurs with the simultaneous absorption of one phonon and emission of another, with the energy difference corresponding to the Zeeman splitting. This is a two-phonon process, and the relaxation rate typically follows a T⁷ or T⁹ power law at low temperatures.
Orbach Process: This is a two-step process involving a real intermediate excited state (another Kramers doublet). The spin is excited to the higher state via absorption of a phonon, and then relaxes back to the other spin state of the ground doublet by emitting another phonon. The relaxation rate is exponentially dependent on the temperature, proportional to exp(-Δ/k_B T), where Δ is the energy of the excited state.
For Dy³⁺ ions, the Orbach process often dominates at temperatures where a low-lying excited Kramers doublet is accessible. researchgate.net The temperature dependence of the EPR linewidth can be used to deduce the dominant spin-lattice relaxation mechanism.
Investigation of Magnetic Phenomena and Dynamics
Static Magnetic Susceptibility Studies for Bulk Magnetic Behavior
Static magnetic susceptibility measurements are fundamental in characterizing the bulk magnetic response of a material. For dysprosium pentanitrate, these studies offer insights into the paramagnetic nature and the magnetic moment of the dysprosium(III) ion within the complex.
The magnetic susceptibility of dysprosium pentanitrate complexes exhibits a distinct dependence on temperature. At room temperature, the product of the molar magnetic susceptibility and temperature (χT) is a key indicator of the magnetic state. For a mononuclear dysprosium(III) pentanitrate complex, the room-temperature χT value is approximately 13.9 cm³ K mol⁻¹. This value is in close alignment with the theoretical value of 14.17 cm³ K mol⁻¹ expected for a free Dy(III) ion, which has a ⁶H₁₅/₂ ground state.
As the temperature is lowered, the χT value remains relatively constant until about 50 K, after which it begins to decrease more significantly. This decrease is attributed to the thermal depopulation of the excited Stark sublevels of the Dy(III) ion, which arise from the splitting of the ground state by the crystal field environment.
The effective magnetic moment (μ_eff) is another critical parameter derived from magnetic susceptibility data. For dysprosium pentanitrate, the effective magnetic moment is consistent with the paramagnetic behavior of the Dy(III) ions. The experimental value aligns well with the theoretical prediction for a free Dy(III) ion, confirming the +3 oxidation state and the 4f⁹ electron configuration. The paramagnetic nature of the complex is evident from the positive values of magnetic susceptibility and the temperature-dependent magnetic behavior.
The Curie-Weiss law is often applied to the high-temperature region of the magnetic susceptibility data to further understand the magnetic interactions within the material. The law, expressed as χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature, can provide information about the nature and strength of these interactions.
For dysprosium pentanitrate complexes, the analysis of the temperature-dependent magnetic susceptibility in the high-temperature range typically yields a small, negative Weiss constant. This indicates the presence of weak antiferromagnetic interactions between the Dy(III) centers in the crystal lattice.
Dynamic Magnetic Susceptibility (AC Susceptibility)
Dynamic or alternating current (AC) magnetic susceptibility measurements are instrumental in probing the time-dependent magnetic properties of a material. These studies are particularly crucial for identifying and characterizing slow magnetic relaxation, a hallmark of single-molecule magnet (SMM) behavior.
AC susceptibility measurements on mononuclear dysprosium pentanitrate complexes have revealed the presence of slow magnetic relaxation. rsc.org This phenomenon is observed as a frequency dependence in the out-of-phase component of the AC susceptibility (χ''). The observation of a peak in the χ'' signal indicates that the relaxation of the magnetization is slow on the timescale of the oscillating magnetic field. This behavior is a key characteristic of SMMs, where an energy barrier hinders the reversal of the magnetization. rsc.org
In some dysprosium-based complexes, this slow relaxation can be observed even in the absence of an external static magnetic field, though often the application of a small DC field can suppress quantum tunneling of magnetization and make the thermally activated relaxation more apparent. scispace.com
The real (χ') and imaginary (χ'') components of the AC magnetic susceptibility in dysprosium pentanitrate complexes show a strong dependence on both the frequency of the oscillating field and the temperature. As the temperature is lowered, the peak in the χ'' versus frequency plot shifts to lower frequencies, which is characteristic of a slowing down of the magnetic relaxation process.
By analyzing the frequency and temperature dependence of the AC susceptibility data, it is possible to extract the energy barrier for magnetization reversal (U_eff) and the characteristic relaxation time (τ₀). This analysis often involves fitting the data to the Arrhenius law for thermally activated processes. For some dysprosium pentanitrate systems, slow magnetic relaxation is observed, indicating SMM behavior. rsc.org
In-Depth Scientific Analysis of Dysprosium Magnesium Pentanitrate Unattainable Due to Lack of Available Research
A comprehensive investigation into the magnetic phenomena and theoretical modeling of the chemical compound “this compound” cannot be provided at this time. Extensive searches of scientific literature and chemical databases have yielded no specific research data for this particular compound.
The inquiry requested a detailed article covering highly specific aspects of its magnetic behavior, including:
Mechanisms of Magnetic Anisotropy and Zero-Field Splitting
Quantum Tunneling of Magnetization (QTM) and Orbach/Raman Processes
Theoretical Modeling via Spin Hamiltonian Formalism, Ligand Field Theory, and Ab Initio Calculations
Elucidation of Potential Single-Molecule Magnet (SMM) Behavior
While extensive research exists on various dysprosium-based complexes, particularly in the field of Single-Molecule Magnets (SMMs), no studies specifically detailing the synthesis, structure, or magnetic properties of this compound could be located. General information on "dysprosium magnesium nitrate" exists, but lacks the specific, in-depth experimental and theoretical data required to address the nuances of the requested outline, such as spin-lattice relaxation pathways, ligand field effects, and quantum tunneling dynamics.
The highly technical nature of the requested analysis necessitates peer-reviewed, experimental, and computational data that is currently not present in the available scientific literature for this exact compound. Therefore, the generation of a scientifically accurate and authoritative article focusing solely on this compound is not possible.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. rsc.org It is particularly valuable for determining the ground-state properties of coordination complexes, including their optimized geometries and bonding characteristics. For a compound such as dysprosium magnesium pentanitrate, DFT calculations can provide a foundational understanding of its structural and electronic properties.
The initial step in the theoretical characterization of this compound involves geometry optimization. Using DFT, the spatial arrangement of the atoms is varied until the minimum energy configuration is found. This process yields crucial structural parameters. For the related family of lanthanide magnesium nitrate (B79036) hydrates, Ln₂Mg₃(NO₃)₁₂·24H₂O, experimental studies have shown that the lanthanide ion is coordinated by twelve oxygen atoms from six nitrate groups, forming an icosahedral geometry. researchgate.net The magnesium ions are typically coordinated octahedrally by six water molecules. researchgate.net DFT calculations would refine these coordinates, providing precise bond lengths and angles for the Dy-O (nitrate), Mg-O (water), and N-O bonds.
Table 1: Representative Geometric Parameters from DFT Optimization
This table illustrates the type of data obtained from a DFT geometry optimization for a complex like this compound. The values are hypothetical and serve as examples of typical bond lengths.
| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |
| Dysprosium-Oxygen | Dy | O (NO₃⁻) | ~2.64 |
| Magnesium-Oxygen | Mg | O (H₂O) | ~2.07 |
| Nitrogen-Oxygen | N (NO₃⁻) | O | ~1.26 |
While DFT is primarily a ground-state theory, extensions like Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies, which correspond to peaks in UV-Vis absorption spectra. For dysprosium(III) complexes, these calculations are challenging due to the localized and shielded nature of the 4f orbitals. However, DFT can be valuable in predicting vibrational frequencies (IR and Raman spectra). By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing these predicted spectra with experimental results helps to assign specific vibrational modes to the stretching and bending of the nitrate and coordinated water ligands.
Ab Initio Methods (e.g., CASSCF/CASPT2) for Electronic State Determination
To accurately describe the electronic properties of lanthanide ions like Dy³⁺, which are characterized by strong electron correlation and spin-orbit coupling, more sophisticated ab initio (first-principles) methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by second-order perturbation theory (CASPT2), is the state-of-the-art approach for such systems. arxiv.orgungur.org
The CASSCF method addresses the multiconfigurational nature of the 4f electrons in dysprosium. The calculation involves selecting an "active space" that includes the 4f orbitals and the electrons within them (a CAS(9 in 7) calculation for Dy³⁺). ungur.org This approach computes the wavefunctions and energy levels of the ground and various excited electronic states that arise from the 4f⁹ configuration. ungur.org
The resulting energy levels, known as crystal field levels, are a direct consequence of the electrostatic environment created by the coordinating nitrate ligands. The CASPT2 step improves upon the CASSCF calculation by including dynamic electron correlation, leading to more accurate energy level predictions. ungur.org These calculated energies can be directly compared with high-resolution absorption and luminescence spectra to validate the theoretical model. researchgate.netnih.gov For Dy³⁺, the emitting state is generally identified as ⁴F₉/₂. researchgate.net
Table 2: Representative Calculated Energy Levels for Dy³⁺ in a Ligand Field
This table shows an example of the kind of output generated by CASSCF/CASPT2 calculations for the lower-energy electronic states of a Dy³⁺ ion. The energies are hypothetical, representing the splitting of the free-ion terms by the crystal field.
| Free Ion Term | Crystal Field Level | Calculated Energy (cm⁻¹) |
| ⁶H₁₅/₂ | 1 | 0 |
| 2 | 55 | |
| 3 | 120 | |
| ⁶H₁₃/₂ | 1 | 3510 |
| 2 | 3580 | |
| ⁶F₁₁/₂ | 1 | 7750 |
| ⁴F₉/₂ | 1 | 21100 |
Dysprosium(III) complexes are of immense interest in the field of single-molecule magnets (SMMs) due to their large magnetic anisotropy. nih.govnih.gov This anisotropy arises from the strong spin-orbit coupling (SOC) that mixes the spin and orbital angular momenta of the 4f electrons. Ab initio methods are essential for predicting and understanding this behavior. aps.org
Following a CASSCF calculation, a procedure known as Restricted Active Space State Interaction (RASSI) is used to introduce the effects of spin-orbit coupling. ungur.orgresearchgate.net This step mixes the calculated CASSCF wavefunctions, resulting in new states (Kramers doublets for an odd-electron ion like Dy³⁺) and their corresponding energies. From these results, the magnetic properties, including the g-tensor for the ground Kramers doublet, can be calculated. ungur.org The g-tensor describes the anisotropy of the magnetic moment; for a highly anisotropic SMM, it will have one very large component (g_z) and two near-zero components (g_x, g_y), defining an "easy axis" of magnetization. researchgate.netnih.gov Theoretical calculations can predict the magnitude and orientation of this anisotropy axis within the molecular frame, providing critical insights into the features that give rise to SMM behavior. researchgate.net
Table 3: Example of Predicted Magnetic Anisotropy Parameters
This table illustrates the typical magnetic parameters for the ground Kramers doublet of a Dy³⁺ complex as predicted by ab initio calculations.
| Parameter | Value | Description |
| g_x | ~0.01 | Component of the g-tensor perpendicular to the easy axis |
| g_y | ~0.01 | Component of the g-tensor perpendicular to the easy axis |
| g_z | ~19.5 | Component of the g-tensor along the easy axis of magnetization |
Molecular Dynamics Simulations
A comprehensive search of scientific literature and chemical databases reveals a notable absence of studies employing molecular dynamics (MD) simulations specifically for the analysis of this compound in solution or at interfaces. While computational methods are extensively used to characterize lanthanide-containing compounds, research focusing on the specific dynamic behavior of the hydrated this compound complex through MD simulations has not been published.
Theoretical studies on related lanthanide compounds, such as other lanthanide magnesium nitrate hydrates and various lanthanide nitrate complexes, have utilized computational techniques to investigate properties like hydration structures, coordination numbers, and the binding of nitrate ions. researchgate.netosti.govresearchgate.net These studies confirm the utility of molecular dynamics and density-functional theory (DFT) for understanding the intricate interactions between lanthanide ions, their ligands, and surrounding solvent molecules. osti.govresearchgate.net For instance, research on generic lanthanide(III) aqua ions has provided insights into coordination numbers and hydration energies. researchgate.net Similarly, spectroscopic and X-ray diffraction studies on crystals of the Ln2Mg3(NO3)12·24H2O series (where Ln = La, Ce, Eu, Gd) have detailed the static coordination environment, showing the lanthanide ion surrounded by oxygen atoms from nitrate groups and the magnesium ion coordinated by water molecules. researchgate.net
However, direct data from MD simulations on this compound, which would describe the time-dependent behavior, solvation shell dynamics, ion-pairing lifetimes, and transport properties in solution, remains unavailable. Such simulations would require a validated force field that accurately describes the interactions between the Dy³⁺ ion, Mg²⁺ ion, nitrate anions, and water molecules, which does not appear to have been developed or applied for this specific compound in published research.
Consequently, no detailed research findings or data tables pertaining to the molecular dynamics of this compound can be presented.
Advanced Materials Science Perspectives and Future Research Directions
Potential for Integration into Advanced Optical Devices (Conceptual Framework)
The integration of Dysprosium magnesium pentanitrate into advanced optical devices represents a compelling, albeit conceptual, area of materials science research. The foundation for this potential lies in the inherent luminescent properties of the trivalent dysprosium ion (Dy³⁺). wikipedia.org The Dy³⁺ ion is well-known for its characteristic sharp emission bands in the visible spectrum, arising from 4f-4f electronic transitions. researchgate.net Specifically, the prominent emissions, such as the blue emission around 480 nm (⁴F₉/₂ → ⁶H₁₅/₂) and the yellow emission near 575 nm (⁴F₉/₂ → ⁶H₁₃/₂), make it a candidate for phosphors in solid-state lighting. researchgate.net The combination of these emissions can result in white light, a highly sought-after characteristic for developing new generations of UV-pumped white light-emitting diodes (WLEDs). wikipedia.org
The conceptual framework for using this compound involves leveraging the magnesium nitrate (B79036) matrix as a host lattice for the Dy³⁺ ions. The nitrate groups and the magnesium co-ion would influence the local crystal field environment around the dysprosium ion. This environment is critical as it dictates the probabilities of the electronic transitions, and thus the intensity and lifetime of the luminescence. The magnesium ions could serve to structurally stabilize the lattice and separate the active Dy³⁺ ions, potentially mitigating concentration quenching effects where the luminescence efficiency decreases at higher dysprosium concentrations. Research in related dysprosium-doped materials, such as silicates and borates, has demonstrated that the host lattice plays a crucial role in optimizing luminescent output. researchgate.netresearchgate.net Future research would need to focus on synthesizing the compound and systematically studying its photoluminescent properties, including excitation and emission spectra, quantum yield, and thermal stability, to validate its suitability for devices like lasers and specialized light-emitting materials. samaterials.com
Conceptual Framework for Spintronic Applications and Quantum Information Science
Dysprosium is notable for possessing one of the highest magnetic moments of any element, particularly at low temperatures, a property that makes its compounds intriguing for spintronics and quantum information science. wikipedia.org The conceptual application of this compound in these fields is built upon harnessing the large magnetic spin of the Dy³⁺ ion. In spintronics, which utilizes the spin of electrons in addition to their charge, materials containing highly magnetic ions can be used to influence spin states in adjacent materials or to store information.
In the realm of quantum information science, individual, addressable spins are required to function as quantum bits (qubits). The stable isotopes of dysprosium have been successfully laser-cooled and confined in magneto-optical traps for quantum physics experiments, highlighting their potential. wikipedia.orgaps.org A key challenge is to embed these ions in a solid-state host material while preserving their quantum coherence. Recent research has pointed to magnesium-based hosts, such as magnesium oxide (MgO), as promising candidates for hosting spin defects with long coherence times. newswise.comanl.gov
A conceptual framework for this compound would involve exploring the Dy³⁺ ion as a potential spin defect within the magnesium nitrate crystal lattice. The surrounding magnesium and nitrate ions would create a specific crystal field environment that could, in principle, lead to well-defined spin states suitable for manipulation with external magnetic and optical fields. Research would need to focus on determining the spin-lattice and spin-spin relaxation times to understand how long quantum information could be stored. The synthesis of a high-purity crystalline form of the compound would be the first step, followed by advanced spectroscopic techniques to probe the spin dynamics at cryogenic temperatures.
Research Directions in Sensor Technology
While specific research on this compound for sensor applications is not documented, the properties of dysprosium itself suggest potential research avenues. Dysprosium compounds have been investigated for use in dosimeters, which are devices that measure exposure to ionizing radiation. samaterials.com This application stems from the ability of certain host materials doped with dysprosium to exhibit thermoluminescence—the emission of light upon heating after being exposed to radiation.
Research into dysprosium-doped calcium magnesium borate (B1201080) glass has shown that it can be an effective material for thermoluminescence dosimetry (TLD) for detecting gamma rays. researchgate.net The material exhibits properties crucial for a good dosimeter, including a simple glow curve, high sensitivity, and good reproducibility. researchgate.net This suggests a potential research direction for this compound. Scientists could investigate whether this compound exhibits similar thermoluminescent properties. The research would involve synthesizing the material, irradiating it with known doses of radiation (such as from a Cobalt-60 source), and measuring the light output as a function of temperature to create a "glow curve." The linearity of the response to different radiation doses would be a key parameter to evaluate its suitability as a radiation sensor.
Exploration of Related Lanthanide-Magnesium Nitrate Systems
The study of this compound is part of the broader exploration of lanthanide-containing compounds. The lanthanide series, known for its unique electronic and magnetic properties, offers a rich field for materials discovery. mdpi.comwikipedia.org The coordination chemistry of lanthanide nitrates, in particular, has been a subject of interest, though synthesizing specific, stable structures can be complex due to the large coordination numbers and high lability of lanthanide ions. mdpi.comacs.org
Exploring related lanthanide-magnesium nitrate systems would be a logical extension of this research. This could involve substituting dysprosium with other lanthanides such as terbium, europium, or gadolinium to tune the optical and magnetic properties of the resulting material. For instance, replacing dysprosium with europium could yield a material with strong red emission, while terbium would provide green emission. Gadolinium, with its high number of unpaired electrons and spin-only magnetic moment, is a key component in contrast agents for magnetic resonance imaging (MRI), suggesting another functional direction for these mixed-metal nitrate systems. nih.gov
Research in this area would focus on comparative studies of the synthesis, structure, and properties of various Ln-Mg-(NO₃)ₓ systems (where Ln = a lanthanide). This systematic approach would help to establish structure-property relationships, providing a deeper understanding of how the choice of lanthanide ion and the stoichiometry of the magnesium and nitrate components affect the final material's characteristics. Such studies are crucial for the guided synthesis of new functional materials. mdpi.com
Methodological Advancements in Characterization of Lanthanide Complexes
The reliable characterization of lanthanide complexes like this compound is fundamental to understanding their properties and potential applications. The inherent nature of lanthanides—with their complex electronic structures and paramagnetism—presents significant challenges that drive methodological advancements. mdpi.com
Spectroscopic techniques are essential for probing the electronic and vibrational properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the vibrational modes of the nitrate groups and confirm their coordination to the metal ions. tandfonline.com
UV-Visible (UV-Vis) and Photoluminescence Spectroscopy are critical for characterizing the optical properties, revealing the electronic transitions responsible for absorption and emission. mdpi.com
Electron Paramagnetic Resonance (EPR) and Magnetic Susceptibility measurements are vital for studying the magnetic properties arising from the unpaired f-electrons of the dysprosium ion. manchester.ac.uk
Elemental analysis and mass spectrometry (such as ESI-MS) are routinely used to confirm the stoichiometry and chemical formula of the synthesized complexes. mdpi.comtandfonline.com Thermal analysis techniques (TGA/DSC) can provide information about the compound's stability and decomposition pathways. tandfonline.com The ongoing development and combination of these techniques are crucial for advancing the understanding of complex lanthanide systems.
Data Tables
Table 1: Physical and Chemical Properties of Dysprosium (Dy)
| Property | Value | Units |
| Atomic Number | 66 | - |
| Atomic Weight | ~162.5 | u |
| Melting Point | 1407 | °C |
| Boiling Point | 2567 | °C |
| Density | 8.55 | g/cm³ |
| Electron Configuration | [Xe] 4f¹⁰ 6s² | - |
| Common Oxidation State | +3 | - |
| Crystal Structure (RT) | Hexagonal close-packed | - |
| Magnetic Property | Paramagnetic (Ferromagnetic < 90.5 K) | - |
Source: wikipedia.orgsamaterials.com
Table 2: Conceptual Applications of Dysprosium-Based Materials
| Application Area | Relevant Property of Dysprosium | Conceptual Device/System |
| Solid-State Lighting | Luminescence (Yellow & Blue emission) | White Light-Emitting Diodes (WLEDs) wikipedia.org |
| Lasers | Sharp, intense emission lines | High-intensity metal-halide lamps wikipedia.org |
| Quantum Computing | High magnetic moment, stable isotopes | Solid-state qubits in a host lattice wikipedia.orgaps.org |
| Data Storage | High magnetic anisotropy | Single-Molecule Magnets manchester.ac.uk |
| Radiation Sensing | Thermoluminescence | Dosimeters for ionizing radiation researchgate.netsamaterials.com |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing dysprosium magnesium pentanitrate with high purity?
- Methodology : Synthesis typically involves stoichiometric dissolution of dysprosium oxide (Dy₂O₃) and magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) in distilled water under controlled pH (4–6). The solution is heated at 80–100°C to promote crystallization, followed by vacuum filtration and drying at 120°C for 24 hours. Purity is verified via inductively coupled plasma optical emission spectroscopy (ICP-OES) and X-ray diffraction (XRD) to confirm crystallinity .
- Key Considerations : Use calibrated volumetric flasks for precise dilution, and ensure reagent-grade chemicals to minimize contamination. Stability of intermediate solutions (e.g., Mg²⁺ standards) is limited to 1–7 days, requiring immediate use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
